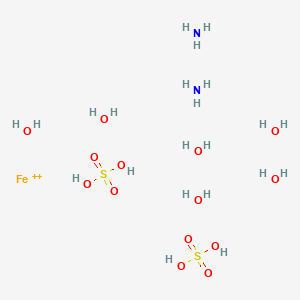
Mohrite ((NH4)2Fe(SO4)2.6H2O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mohrite, also known as ammonium iron(II) sulfate hexahydrate, is an inorganic compound with the chemical formula (NH4)2Fe(SO4)2.6H2O. It is classified as a double salt of ferrous sulfate and ammonium sulfate. This compound is commonly used in laboratories due to its stability and resistance to oxidation by air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mohrite can be synthesized by dissolving equimolar amounts of ferrous sulfate (FeSO4) and ammonium sulfate ((NH4)2SO4) in water, followed by crystallization. The reaction typically occurs under acidic conditions to prevent the oxidation of iron(II) to iron(III) .
Industrial Production Methods
In industrial settings, the production of Mohrite involves the same basic principles as laboratory synthesis but on a larger scale. The process includes the controlled mixing of ferrous sulfate and ammonium sulfate solutions, followed by crystallization and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Mohrite undergoes various chemical reactions, including:
Oxidation: Mohrite can be oxidized to form iron(III) compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Mohrite can participate in substitution reactions where its sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as oxalic acid (H2C2O4) can be used.
Substitution: Reactions with sodium hydroxide (NaOH) can lead to the formation of iron hydroxides .
Major Products Formed
Oxidation: Iron(III) sulfate (Fe2(SO4)3)
Reduction: Iron oxalate (FeC2O4)
Substitution: Iron hydroxide (Fe(OH)2)
Scientific Research Applications
Mohrite has several applications in scientific research:
Analytical Chemistry: It is used as a source of ferrous ions (Fe2+) in various titration methods.
Biology: Mohrite can be used in studies involving iron metabolism and its role in biological systems.
Medicine: It is utilized in the preparation of certain pharmaceuticals that require a stable source of ferrous ions.
Industry: Mohrite is employed in wastewater treatment processes and as a precursor for the synthesis of iron oxide nanoparticles
Mechanism of Action
Mohrite exerts its effects primarily through the release of ferrous ions (Fe2+). These ions can participate in redox reactions, acting as either reducing or oxidizing agents depending on the reaction conditions. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of different iron complexes .
Comparison with Similar Compounds
Similar Compounds
- Ammonium iron(III) sulfate ((NH4)Fe(SO4)2)
- Boussingaultite ((NH4)2Mg(SO4)2.6H2O)
- Nickelboussingaultite ((NH4)2(Ni,Mg)(SO4)2.6H2O)
Uniqueness
Mohrite is unique due to its stability and resistance to oxidation, making it a preferred source of ferrous ions in analytical chemistry. Its ability to form well-defined crystals also distinguishes it from other similar compounds .
Properties
CAS No. |
24389-93-3 |
|---|---|
Molecular Formula |
FeH22N2O14S2+2 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
azane;iron(2+);sulfuric acid;hexahydrate |
InChI |
InChI=1S/Fe.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;; |
InChI Key |
MQLVWQSVRZVNIP-UHFFFAOYSA-N |
Canonical SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















